molecular formula C20H13N3O3S2 B12619569 Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-

Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-

Cat. No.: B12619569
M. Wt: 407.5 g/mol
InChI Key: YKJSNFKNJWXCSP-UHFFFAOYSA-N
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Description

Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- is a complex organic compound with a unique structure that combines elements of benzodioxin, benzothieno, and pyrimidin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin and benzothieno rings, followed by their fusion with the pyrimidin ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
  • 1,4-Benzodioxin, 2,3-dihydro-
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Uniqueness

Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C20H13N3O3S2/c21-7-10-27-20-22-18-17(13-3-1-2-4-16(13)28-18)19(24)23(20)12-5-6-14-15(11-12)26-9-8-25-14/h1-6,11H,8-10H2

InChI Key

YKJSNFKNJWXCSP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(N=C3SCC#N)SC5=CC=CC=C54

Origin of Product

United States

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